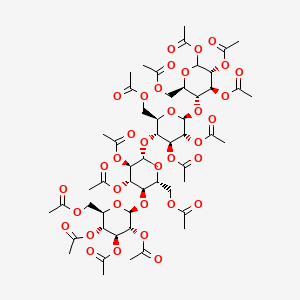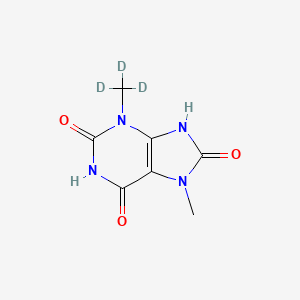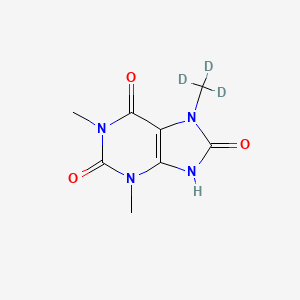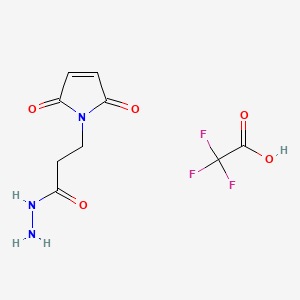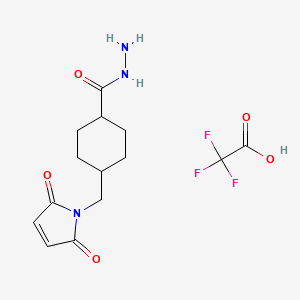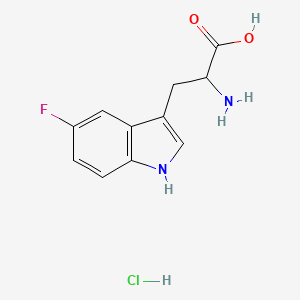
(-)-(1-オキシル-2,2,5,5-テトラメチルピロリジン-3-イル)メチルメタンチオスルホネート
説明
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring with four methyl groups and a methanethiosulfonate group, making it a versatile reagent in organic synthesis and biochemical research.
科学的研究の応用
Chemistry
In chemistry, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is used as a reagent for the modification of thiol groups in proteins and other biomolecules. It is also employed in the synthesis of complex organic molecules through various substitution reactions .
Biology
In biological research, this compound is used to study enzyme activation and protein function by modifying cysteine residues in proteins. It is particularly useful in investigating redox-regulated proteins and thiol-dependent enzymes .
Medicine
Industry
Industrially, this compound is used in the production of polymers and other materials that require precise modification of thiol groups. It is also employed in the development of biofungicides and other agricultural chemicals .
作用機序
Target of Action
The primary target of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (hereafter referred to as the compound) is DNA , specifically the N7-deoxyguanosine and N3-deoxyadenosine . These are key components of DNA and play a crucial role in the structure and function of the genetic material.
Mode of Action
The compound acts as an alkylating agent . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases . This methylation can interfere with the DNA’s normal functioning, leading to changes in the genetic material.
Biochemical Pathways
The compound’s action affects the DNA replication process . It is believed that the compound stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks . This can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, or mutations.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability
Result of Action
The compound’s action results in DNA damage . This damage can lead to a variety of cellular effects, depending on the cell’s ability to repair the damage. In some cases, the damage may lead to cell death or apoptosis.
生化学分析
Biochemical Properties
This compound plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules by converting sulfhydryl groups on cysteine side chains into -S-S-CH3 . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl . It is used to modify thiol groups in creatine kinase .
Cellular Effects
It is known that it can influence cell function by modifying the activity of thiol-dependent enzymes .
Molecular Mechanism
At the molecular level, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate exerts its effects by reversibly sulfenylating thiol-containing molecules . Reacting with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and its effects can be reversed with reducing agents .
Metabolic Pathways
It is known that the compound can interact with thiol-dependent enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) with methanethiosulfonate reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethiosulfonate group to thiols.
Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
S-Methyl methanethiosulfonate: Similar in structure and function, used for sulfenylation of thiol groups.
N-Ethylmaleimide: Another thiol-reactive compound, commonly used to block thiol groups in proteins.
Uniqueness
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is unique due to its combination of a stable nitroxide radical (TEMPO) and a reactive methanethiosulfonate group. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile tool in scientific research.
特性
IUPAC Name |
(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGRMWJGHAOGQV-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654073 | |
| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681034-15-1 | |
| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How was (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate used to study the BetP transporter dynamics?
A1: The research used (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate, often abbreviated as MTSL, as a spin label to study the conformational changes of the BetP transporter. The spin label was attached to the protein, and Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy was employed to measure distances between the spin labels. These distances change as the protein undergoes conformational transitions. By analyzing the PELDOR data with molecular dynamics simulations, the researchers were able to correlate specific structural conformations of BetP with different stages of its transport cycle [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


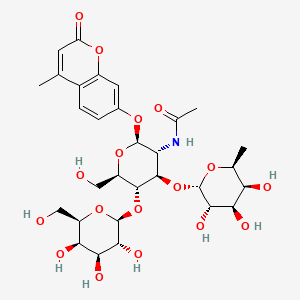
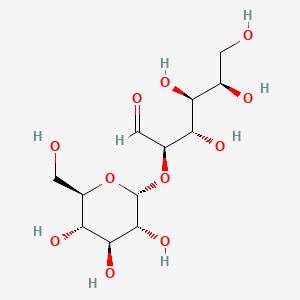
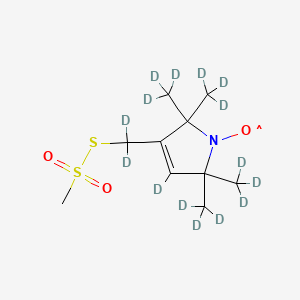

![[(2R,3R,4S,5S,6R)-3,4-diacetyloxy-6-methoxy-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B561660.png)
![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)
